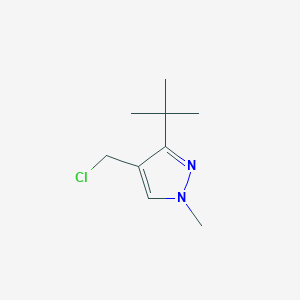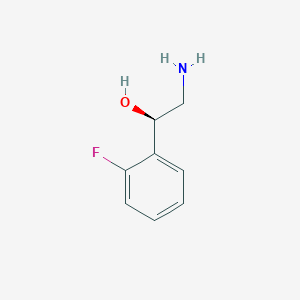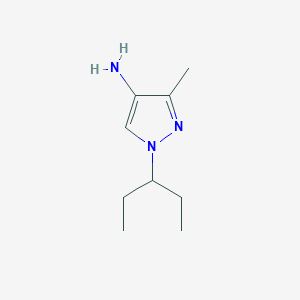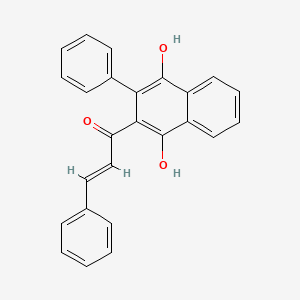
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core substituted with hydroxy and phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dihydroxy-3-phenylnaphthalene with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s stability and ability to interact with aromatic systems in biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,4-Dihydroxy-2-naphthyl)-3-phenylprop-2-en-1-one: Similar structure but different substitution pattern.
1-(1,4-Dihydroxy-3-methylnaphthalen-2-yl)-3-phenylprop-2-en-1-one: Contains a methyl group instead of a phenyl group.
Uniqueness
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
198877-50-8 |
|---|---|
Molecular Formula |
C25H18O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O3/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)24(27)19-13-7-8-14-20(19)25(23)28/h1-16,27-28H/b16-15+ |
InChI Key |
YTPSAJWJJVHZHP-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)
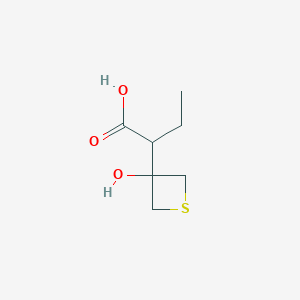
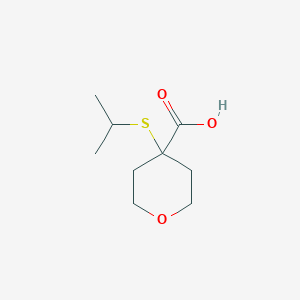
![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)


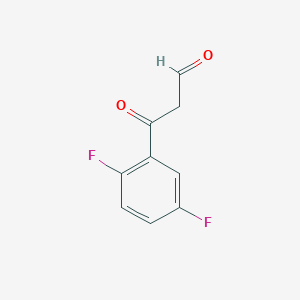
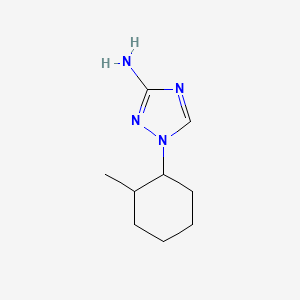
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)

